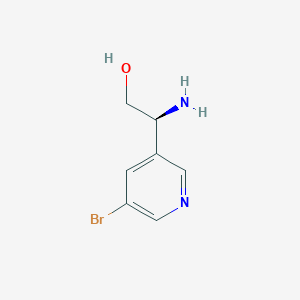![molecular formula C7H11F2NO2S B13559732 rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide: is a synthetic compound characterized by its unique bicyclic structure and the presence of difluoromethylene and methanesulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the difluoromethylene group, and subsequent attachment of the methanesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The difluoromethylene group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide involves its interaction with specific molecular targets. The difluoromethylene group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide moiety may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- [(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide
- [(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide
Uniqueness: rac-[(1R,5R)-2,2-difluorobicyclo[310]hexan-1-yl]methanesulfonamide is unique due to its specific stereochemistry and the presence of both difluoromethylene and methanesulfonamide groups
Propriétés
Formule moléculaire |
C7H11F2NO2S |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
[(1R,5R)-2,2-difluoro-1-bicyclo[3.1.0]hexanyl]methanesulfonamide |
InChI |
InChI=1S/C7H11F2NO2S/c8-7(9)2-1-5-3-6(5,7)4-13(10,11)12/h5H,1-4H2,(H2,10,11,12)/t5-,6-/m1/s1 |
Clé InChI |
HMWDKKQHIUUPES-PHDIDXHHSA-N |
SMILES isomérique |
C1CC([C@@]2([C@H]1C2)CS(=O)(=O)N)(F)F |
SMILES canonique |
C1CC(C2(C1C2)CS(=O)(=O)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)

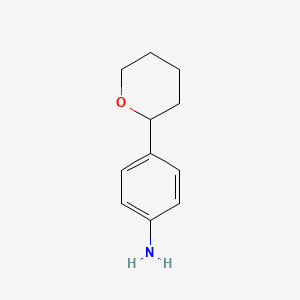
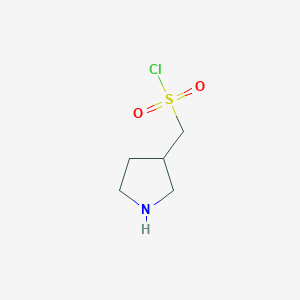
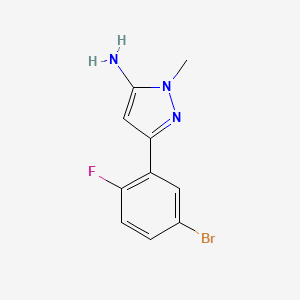

![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)


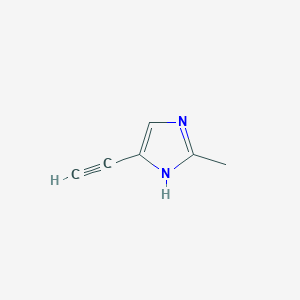
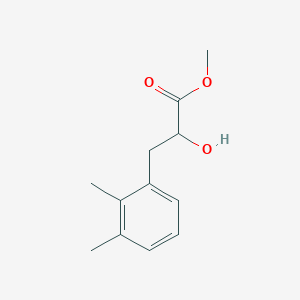
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
